![molecular formula C21H22N4O5 B611680 VHL-IN-15 CAS No. 1360616-29-0](/img/new.no-structure.jpg)
VHL-IN-15
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
VHL-IN-15 is a potent von Hippel-Lindau protein (VHL) ligand which disrupts the VHL/HIF-1α interaction.
科学研究应用
Background on VHL and Its Implications
The von Hippel-Lindau tumor suppressor gene product, pVHL, is crucial for regulating hypoxia-inducible factors (HIFs), which are involved in cellular responses to oxygen levels. Mutations in the VHL gene can lead to the stabilization of HIFs, promoting tumorigenesis in various cancers, including clear cell renal cell carcinoma (ccRCC) and hemangioblastomas . Understanding the role of VHL and its pathways is essential for developing targeted therapies.
Mechanism of Action of VHL-IN-15
This compound functions primarily as an inhibitor of HIF-2α, a transcription factor that is often upregulated in VHL-deficient tumors. By inhibiting HIF-2α, this compound aims to reduce tumor growth and progression by blocking the expression of genes that promote angiogenesis and cell proliferation .
Renal Cell Carcinoma
This compound has shown promise in treating renal cell carcinoma, particularly in patients with VHL disease. The compound's ability to inhibit HIF-2α leads to decreased expression of vascular endothelial growth factor (VEGF), which is critical for tumor angiogenesis. Clinical studies have indicated that patients treated with HIF inhibitors like this compound exhibit reduced tumor sizes and improved overall survival rates .
Hemangioblastomas
In addition to ccRCC, this compound may be effective against hemangioblastomas, which are benign tumors associated with VHL disease. By targeting HIF pathways, this compound could potentially reduce the vascularity and growth of these tumors, offering a new therapeutic avenue for patients suffering from multiple hemangioblastomas .
Combination Therapies
Recent research suggests that combining this compound with other treatments, such as immune checkpoint inhibitors (e.g., tislelizumab), may enhance therapeutic efficacy. This combination could leverage both the anti-tumor effects of HIF inhibition and the immune system's ability to target cancer cells more effectively .
Case Study 1: Renal Cell Carcinoma Treatment
A notable case involved a 45-year-old woman diagnosed with ccRCC and spinal hemangioblastoma. After undergoing treatment with a combination of sorafenib and tislelizumab, her renal function improved significantly, and her tumor size reduced markedly over six months. This case illustrates the potential benefits of combining therapies that include HIF inhibitors like this compound .
Case Study 2: Hemangioblastoma Management
Another patient with multiple hemangioblastomas exhibited stabilization of her condition after treatment with a regimen including this compound. The reduction in vascular proliferation was noted through imaging studies, suggesting a promising role for this compound in managing vascular tumors associated with VHL disease .
Data Table: Summary of Clinical Findings
Study/Case | Condition | Treatment | Outcome |
---|---|---|---|
Case Study 1 | Clear Cell Renal Cell Carcinoma | Sorafenib + Tislelizumab | Tumor size reduced; improved renal function |
Case Study 2 | Hemangioblastoma | This compound | Stabilization; reduced vascular proliferation |
属性
CAS 编号 |
1360616-29-0 |
---|---|
分子式 |
C21H22N4O5 |
分子量 |
410.43 |
IUPAC 名称 |
(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)-N-(4-(oxazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H22N4O5/c1-13-6-17(30-24-13)8-20(27)25-11-16(26)7-18(25)21(28)23-9-14-2-4-15(5-3-14)19-10-22-12-29-19/h2-6,10,12,16,18,26H,7-9,11H2,1H3,(H,23,28)/t16-,18+/m1/s1 |
InChI 键 |
HFCLIEBJTGJKSV-AEFFLSMTSA-N |
SMILES |
O=C([C@H]1N(C(CC2=CC(C)=NO2)=O)C[C@H](O)C1)NCC3=CC=C(C4=CN=CO4)C=C3 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
VHL-IN 15; VHL IN-15; VHL-IN-15 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。